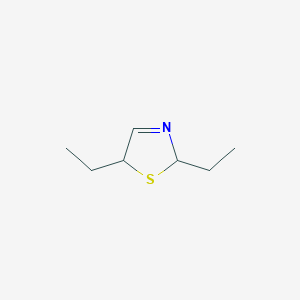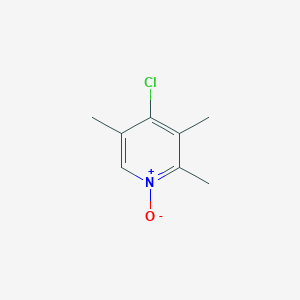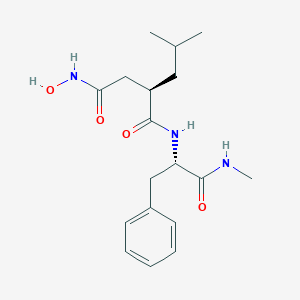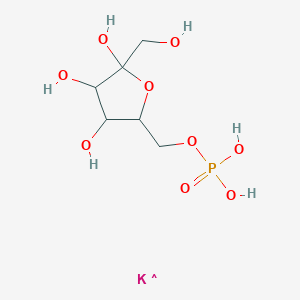
2,5-Diethyl-3-thiazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethyl-3-thiazoline (DET) is a heterocyclic compound that is commonly used in scientific research. DET is a five-membered ring containing a sulfur atom and a nitrogen atom, which makes it a thiazoline. It has a molecular formula of C7H13NS and a molecular weight of 143.25 g/mol. DET is a colorless liquid that has a pungent odor. It is soluble in water, ethanol, and ether. DET is synthesized by the reaction of ethylamine and carbon disulfide.
Mécanisme D'action
2,5-Diethyl-3-thiazoline reacts with aldehydes and ketones to form a stable adduct. The reaction takes place through the formation of a Schiff base intermediate. The reaction is reversible, and the adduct can be hydrolyzed back to the original aldehyde or ketone.
Effets Biochimiques Et Physiologiques
2,5-Diethyl-3-thiazoline has no known biochemical or physiological effects. It is not toxic to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Diethyl-3-thiazoline is a highly selective reagent that reacts with aldehydes and ketones. It is easy to use and does not require any special equipment. However, the reaction is slow, which can be a limitation in some experiments. The reaction also requires an acidic environment, which can be a limitation in some biological systems.
Orientations Futures
There are several future directions for the use of 2,5-Diethyl-3-thiazoline in scientific research. One area of research is the development of new methods for the detection of aldehydes and ketones. Another area of research is the synthesis of new compounds using 2,5-Diethyl-3-thiazoline as a starting material. 2,5-Diethyl-3-thiazoline can also be used in the development of new sensors for the detection of pollutants in the environment. Finally, 2,5-Diethyl-3-thiazoline can be used in the development of new drugs for the treatment of diseases.
Méthodes De Synthèse
The synthesis of 2,5-Diethyl-3-thiazoline involves the reaction of ethylamine and carbon disulfide. The reaction takes place in the presence of sodium hydroxide. The product is then purified by distillation. The yield of 2,5-Diethyl-3-thiazoline is typically around 80%.
Applications De Recherche Scientifique
2,5-Diethyl-3-thiazoline is commonly used in scientific research as a reagent to detect aldehydes and ketones. It is also used in the synthesis of other compounds. 2,5-Diethyl-3-thiazoline is used in the analysis of food and beverages to detect the presence of aldehydes and ketones. It is also used in the analysis of environmental samples to detect the presence of pollutants.
Propriétés
Numéro CAS |
108284-83-9 |
|---|---|
Nom du produit |
2,5-Diethyl-3-thiazoline |
Formule moléculaire |
C7H13NS |
Poids moléculaire |
143.25 g/mol |
Nom IUPAC |
2,5-diethyl-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C7H13NS/c1-3-6-5-8-7(4-2)9-6/h5-7H,3-4H2,1-2H3 |
Clé InChI |
RSABWSHGINRJDU-UHFFFAOYSA-N |
SMILES |
CCC1C=NC(S1)CC |
SMILES canonique |
CCC1C=NC(S1)CC |
Synonymes |
2,5-Diethyl-3-thiazoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)


![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)
![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)




